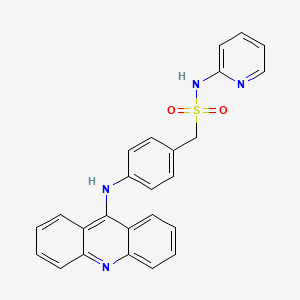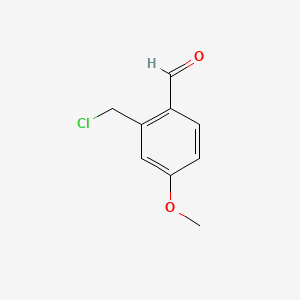
p-ANISALDEHYDE, 2-CHLOROMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Anisaldehyde, 2-chloromethyl-: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a methoxy group (-OCH₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring. This compound is of significant interest due to its applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of p-Anisyl Alcohol: One common method involves the oxidation of p-anisyl alcohol using oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions.
Chloromethylation of p-Anisaldehyde: Another method involves the chloromethylation of p-anisaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl₂).
Industrial Production Methods: The industrial production of p-anisaldehyde, 2-chloromethyl- typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of p-anisaldehyde, 2-chloromethyl- involves its interaction with cellular components, leading to various biochemical effects. For instance, its antifungal activity is attributed to its ability to disrupt cell wall integrity and interfere with membrane permeability . The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .
Vergleich Mit ähnlichen Verbindungen
p-Anisaldehyde: Similar in structure but lacks the chloromethyl group.
p-Chlorobenzaldehyde: Contains a chlorine atom but lacks the methoxy group.
p-Methoxybenzyl Chloride: Contains both methoxy and chloromethyl groups but lacks the aldehyde functionality.
Uniqueness:
- The presence of both methoxy and chloromethyl groups in p-anisaldehyde, 2-chloromethyl- makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
73637-11-3 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
DEXGMTXIQSLNNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


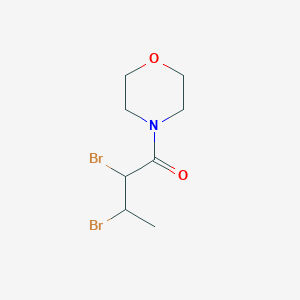
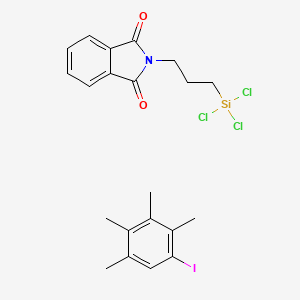
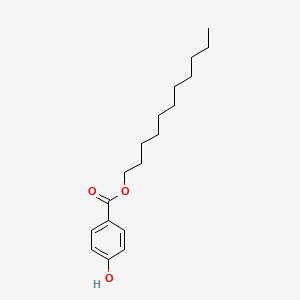
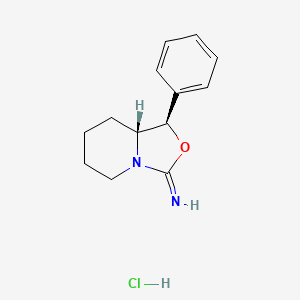
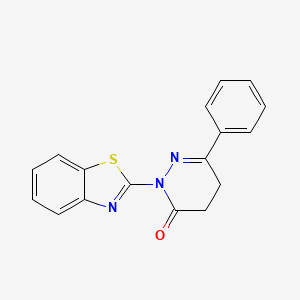
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)
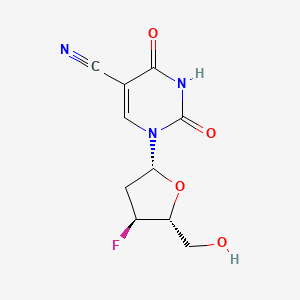
![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
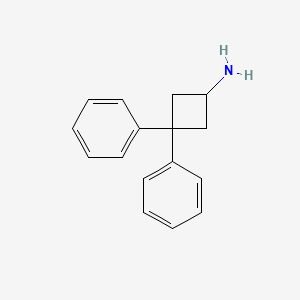
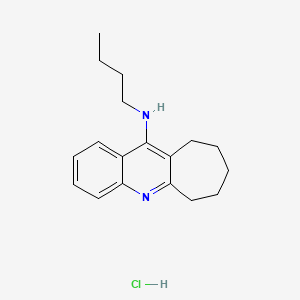
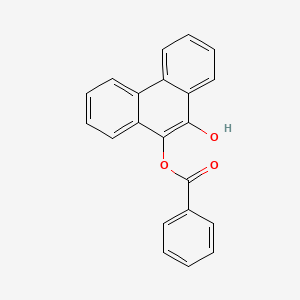
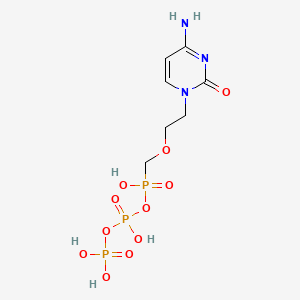
![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
